molecular formula C8H12O2 B13677032 3-(2-Hydroxyethyl)-2-cyclohexenone

3-(2-Hydroxyethyl)-2-cyclohexenone

Cat. No.: B13677032
M. Wt: 140.18 g/mol
InChI Key: WBWFRNUVWHBKSC-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-cyclohexenone is an organic compound with a cyclohexenone ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-cyclohexenone can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene oxide in the presence of a base, such as potassium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-cyclohexenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)-2-cyclohexenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-cyclohexenone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.

    2-Hydroxyethyl cellulose: Utilized as a thickening agent and drug carrier.

    3-Hydroxypropyl cyclohexenone: Similar structure with different substituent .

Uniqueness

Its combination of a cyclohexenone ring and a hydroxyethyl group makes it versatile for various chemical transformations and biological interactions .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(2-hydroxyethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c9-5-4-7-2-1-3-8(10)6-7/h6,9H,1-5H2

InChI Key

WBWFRNUVWHBKSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)CCO

Origin of Product

United States

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